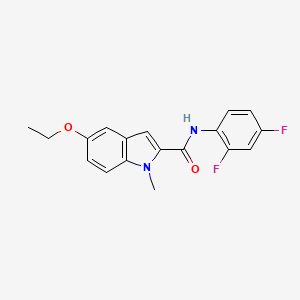
N-(2,4-difluorophenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a difluorophenyl group, an ethoxy group, and a carboxamide group attached to the indole ring
準備方法
The synthesis of N-(2,4-difluorophenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a difluorophenylboronic acid and a halogenated indole derivative.
Ethoxy Group Addition: The ethoxy group can be introduced through an alkylation reaction using an ethyl halide in the presence of a base.
Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial production methods for this compound would involve optimizing these reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated synthesis platforms.
化学反応の分析
N-(2,4-difluorophenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(2,4-difluorophenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antiviral, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.
Chemical Biology: The compound is utilized in chemical biology research to probe cellular processes and understand the mechanisms of action of related compounds.
Industrial Applications: It may be used in the development of new materials, agrochemicals, and other industrial products due to its unique chemical properties.
作用機序
The mechanism of action of N-(2,4-difluorophenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or other cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
N-(2,4-difluorophenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound has a similar difluorophenyl group but differs in the core structure and functional groups.
N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide: This compound has additional fluorine atoms and a different core structure, leading to distinct biological activities.
4-(Aminosulfonyl)-N-[(2,4-difluorophenyl)methyl]-benzamide: This compound contains a sulfonyl group and a different core structure, resulting in unique chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the indole core, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C18H16F2N2O2 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC名 |
N-(2,4-difluorophenyl)-5-ethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C18H16F2N2O2/c1-3-24-13-5-7-16-11(8-13)9-17(22(16)2)18(23)21-15-6-4-12(19)10-14(15)20/h4-10H,3H2,1-2H3,(H,21,23) |
InChIキー |
DJOXAILXMCMZRV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=C(C=C(C=C3)F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















